IDE-IN-1 Exhibits >1,000-Fold Selectivity for IDE Over Other Zinc-Metalloproteases, Contrasting with Non-Selective Pan-Inhibitors
IDE-IN-1 (6bK) demonstrates >1,000-fold selectivity for IDE (IC50 = 50 nM) over all other metalloproteases tested, including thimet oligopeptidase (THOP1), neurolysin (NLN), neprilysin (NEP), matrix metalloprotease 1 (MMP1), and angiotensin-converting enzyme (ACE), all of which showed negligible inhibition at concentrations up to 50 μM [1]. In contrast, the peptidic inhibitor Ii1 (hydroxamic acid-based) inhibited IDE with IC50 = 0.6 nM, but also potently inhibited THOP1 (IC50 = 6 nM) and NLN (IC50 = 185 nM), yielding a selectivity margin of only ~300-fold relative to THOP1 and <4-fold relative to NLN [1]. This differential selectivity is attributed to IDE-IN-1's binding to an exosite 11 Å from the catalytic zinc, a structural feature unique to IDE among M16 metalloproteases [2].
| Evidence Dimension | Selectivity over non-target metalloproteases |
|---|---|
| Target Compound Data | IDE-IN-1 IC50 = 50 nM (IDE); >50,000 nM for THOP1, NLN, NEP, MMP1, ACE |
| Comparator Or Baseline | Ii1 IC50 = 0.6 nM (IDE), 6 nM (THOP1), 185 nM (NLN) |
| Quantified Difference | Selectivity margin: >1,000-fold (IDE-IN-1) vs. ≤300-fold (Ii1) for THOP1 |
| Conditions | Fluorogenic peptide cleavage assays with purified human IDE and recombinant metalloproteases |
Why This Matters
For in vivo studies requiring clean interpretation of IDE-specific pharmacology without confounding metalloprotease off-target effects, IDE-IN-1's >1,000-fold selectivity margin provides a substantial advantage over Ii1's broad activity profile.
- [1] Maianti JP, McFedries A, Foda ZH, Kleiner RE, Du XQ, Leissring MA, Tang WJ, Charron MJ, Seeliger MA, Saghatelian A, Liu DR. Anti-diabetic activity of insulin-degrading enzyme inhibitors mediated by multiple hormones. Nature. 2014;511(7507):94-98. Extended Data Figure 1. View Source
- [2] Maianti JP, Tan GA, Vetere A, Welsh AJ, Wagner BK, Seeliger MA, Liu DR. Substrate-selective inhibitors that reprogram the activity of insulin-degrading enzyme. Nat Chem Biol. 2019;15(6):565-574. View Source
